2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide
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Overview
Description
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide typically involves the condensation of 2-methylquinoline-6-carboxylic acid with 2-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s quinoline moiety allows it to intercalate with DNA, thereby disrupting DNA synthesis and function. Additionally, it may modulate signaling pathways such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine
- 3-Chloro-1-(4-chlorophenyl)-4-(2-(2-chloro-6-methylquinolin-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-4-methylazetidin-2-one
Uniqueness
2-Amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of an amino group, chloro group, and quinoline moiety makes it a versatile compound for various applications .
Properties
CAS No. |
832102-29-1 |
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Molecular Formula |
C17H14ClN3O |
Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-amino-4-chloro-N-(2-methylquinolin-6-yl)benzamide |
InChI |
InChI=1S/C17H14ClN3O/c1-10-2-3-11-8-13(5-7-16(11)20-10)21-17(22)14-6-4-12(18)9-15(14)19/h2-9H,19H2,1H3,(H,21,22) |
InChI Key |
GYSVCGUNMIZIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)N |
Origin of Product |
United States |
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